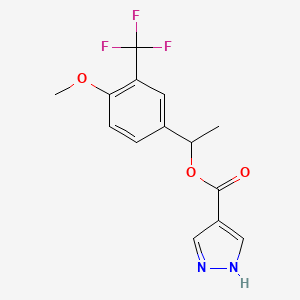![molecular formula C10H6F3NO5 B12890284 2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)
2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole is a complex organic compound that features a benzo[d]oxazole core with carboxy(hydroxy)methyl and trifluoromethoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole typically involves multi-step organic reactions. One common approach is the cyclization of 2-aminophenol derivatives with appropriate carboxylic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently. The scalability of these methods is crucial for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Arylbenzo[d]oxazole: Shares the benzo[d]oxazole core but with different substituents.
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole: Lacks the trifluoromethoxy group.
7-(Trifluoromethoxy)benzo[d]oxazole: Lacks the carboxy(hydroxy)methyl group.
Uniqueness
2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both carboxy(hydroxy)methyl and trifluoromethoxy groups. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H6F3NO5 |
|---|---|
Poids moléculaire |
277.15 g/mol |
Nom IUPAC |
2-hydroxy-2-[7-(trifluoromethoxy)-1,3-benzoxazol-2-yl]acetic acid |
InChI |
InChI=1S/C10H6F3NO5/c11-10(12,13)19-5-3-1-2-4-7(5)18-8(14-4)6(15)9(16)17/h1-3,6,15H,(H,16,17) |
Clé InChI |
ZPCGQWGQYJLITC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OC(F)(F)F)OC(=N2)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12890205.png)
![4-Ethoxy-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12890211.png)


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)
![1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12890233.png)


methanone](/img/structure/B12890256.png)


![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)


